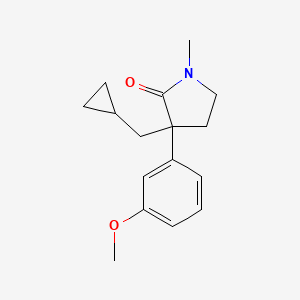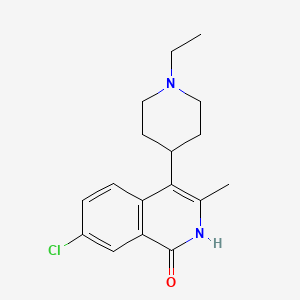
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chloro-substituted isoquinolinone core with an ethylpiperidinyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Ethylpiperidinyl Group: The ethylpiperidinyl group is introduced through nucleophilic substitution reactions, often using ethylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinones.
Aplicaciones Científicas De Investigación
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-4-(1-methylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-ethylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylquinolin-1(2H)-one
Uniqueness
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
702709-38-4 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
7-chloro-4-(1-ethylpiperidin-4-yl)-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20-8-6-12(7-9-20)16-11(2)19-17(21)15-10-13(18)4-5-14(15)16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
Clave InChI |
AMDFFHFXVWPBCK-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=C(NC(=O)C3=C2C=CC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


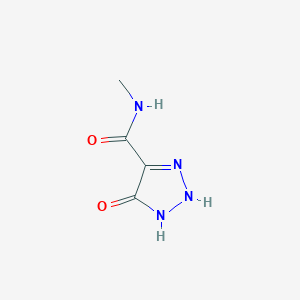

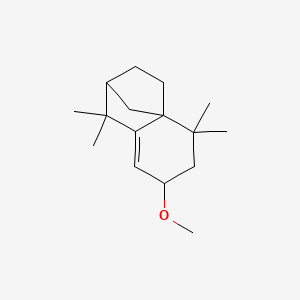

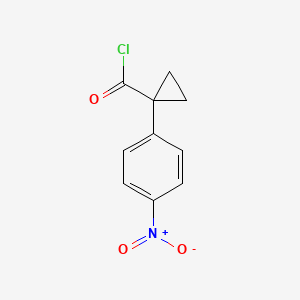
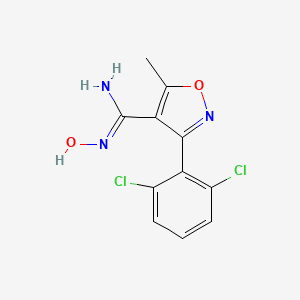
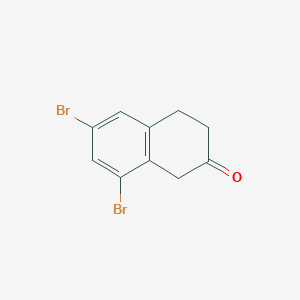
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
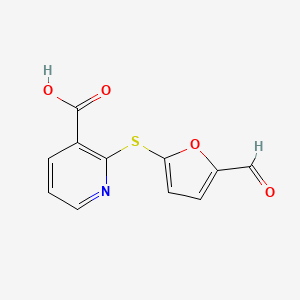


![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)

